molecular formula C26H35F3O6 B125177 Travoprost 5,6-trans isomer CAS No. 1563176-59-9

Travoprost 5,6-trans isomer

Cat. No. B125177
CAS RN: 1563176-59-9
M. Wt: 500.5 g/mol
InChI Key: MKPLKVHSHYCHOC-JPVYXPJZSA-N
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Description

Travoprost 5,6-trans isomer is the inactive isomer of Travoprost . It is an isopropyl ester proagent and a high affinity, selective FP prostaglandin full receptor agonist .


Synthesis Analysis

The synthesis of Travoprost involves a total of 22 synthetic steps, with the longest linear sequence being 16 steps from 3-hydroxybenzotrifluoride . A study has shown that the stability of Travoprost in eye drops was assessed using Travoprost content, 5,6-trans isomer, 15-keto derivative, and total impurities .


Chemical Reactions Analysis

The chemical reactions of Travoprost 5,6-trans isomer involve the use of FC (F) (F)C1=CC=CC (OC [C@H] (O)/C=C/ [C@H]2 [C@H] (O)C [C@H] (O) [C@@H]2C/C=C/CCCC (OC ©C)=O)=C1 . The stability of the eye drops was assessed using Travoprost content, 5,6-trans isomer, 15-keto derivative, and total impurities .

Scientific Research Applications

Ophthalmology: Glaucoma Treatment

Travoprost 5,6-trans isomer: is primarily used in the treatment of glaucoma , a condition characterized by elevated intraocular pressure (IOP) that can lead to optic nerve damage . The compound is effective in reducing IOP by increasing the outflow of aqueous humor from the eye. A new preservative-free formulation has been developed to enhance ocular bioavailability and minimize potential side effects associated with preservatives .

Pharmacokinetics: Enhanced Bioavailability

Research has focused on improving the bioavailability of Travoprost 5,6-trans isomer through innovative formulations. One study assessed the compatibility of excipients with the active substance and evaluated the stability of a formula candidate, its viscosity upon instillation, and its pharmacokinetic profile in rabbits compared to the commercially approved medicine Travatan® .

Drug Delivery Systems: Intraocular Implants

A significant advancement in the application of Travoprost 5,6-trans isomer is the development of intraocular implants. These implants provide sustained release of the medication directly into the eye, potentially improving patient compliance and treatment outcomes. Clinical trials have evaluated the safety and efficacy of fast-eluting and slow-eluting types of these implants .

Synthetic Chemistry: Chemoenzymatic Synthesis

The compound’s synthesis is of interest in the field of synthetic chemistry. A unified strategy for the chemoenzymatic total synthesis of prostaglandins, including Travoprost 5,6-trans isomer , has been guided by biocatalytic retrosynthesis. This approach showcases the potential of biocatalysis in constructing complex molecules .

Experimental Controls: Isomer Applications

As an isomer of Travoprost, the 5,6-trans isomer serves as an experimental control in research studies. It helps in understanding the pharmacological profile and therapeutic index of Travoprost by providing a comparative standard .

Chemical Analysis: Stability Assessment

The stability of Travoprost 5,6-trans isomer in pharmaceutical formulations is crucial for ensuring efficacy and safety. Analytical methods, such as differential scanning calorimetry and nuclear magnetic resonance, are used to assess the stability of eye drops containing the compound, following the USP monograph for travoprost ophthalmic solutions .

Veterinary Medicine: Prostaglandin Analogues

While the focus is often on human medicine, Travoprost 5,6-trans isomer and its analogues also find applications in veterinary medicine. They are used to treat conditions similar to glaucoma in animals, demonstrating the compound’s versatility across species .

Medicinal Chemistry: Structure-Activity Relationship (SAR)

In medicinal chemistry, the structure-activity relationship (SAR) of Travoprost 5,6-trans isomer is studied to understand how structural changes can affect its biological activity. This knowledge is essential for the design of new analogues with improved efficacy and reduced side effects .

Safety And Hazards

Travoprost is known to be toxic and can cause local inflammation when used chronically . It is also known to cause moderate to severe irritation to the skin and eyes . The safety of Travoprost was assessed using Travoprost content, 5,6-trans isomer, 15-keto derivative, and total impurities .

Future Directions

A new preservative-free formulation for the enhanced ocular bioavailability of prostaglandin analogues in glaucoma has been developed . This new formulation uses polysorbate 80 (PS80) as a solubilizing agent simultaneously with sodium hyaluronate (NaHA) as a thickener and cytoprotective agent for the corneal surface . The results showed that this new formula enhanced the ocular bioavailability of the drug, making it a promising product to control intraocular pressure with a potential reduced dosage of Travoprost, therefore minimizing its related side effects .

properties

IUPAC Name

propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3+,13-12+/t19-,21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPLKVHSHYCHOC-JPVYXPJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Travoprost 5,6-trans isomer

CAS RN

1563176-59-9
Record name (5E,13E)-(9S,11R,15R)-9,11,15-Trihydroxy-(+)-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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